

Application Notes and Protocols for Ac-VDVAD-pNA Caspase-2 Assay

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Compound of Interest

Compound Name: Ac-VDVAD-PNA

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This document provides a detailed protocol for the colorimetric detection of caspase-2 activity in cell lysates using the chromogenic substrate **Ac-VDVAD-pNA** (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide) in a microplate reader format.

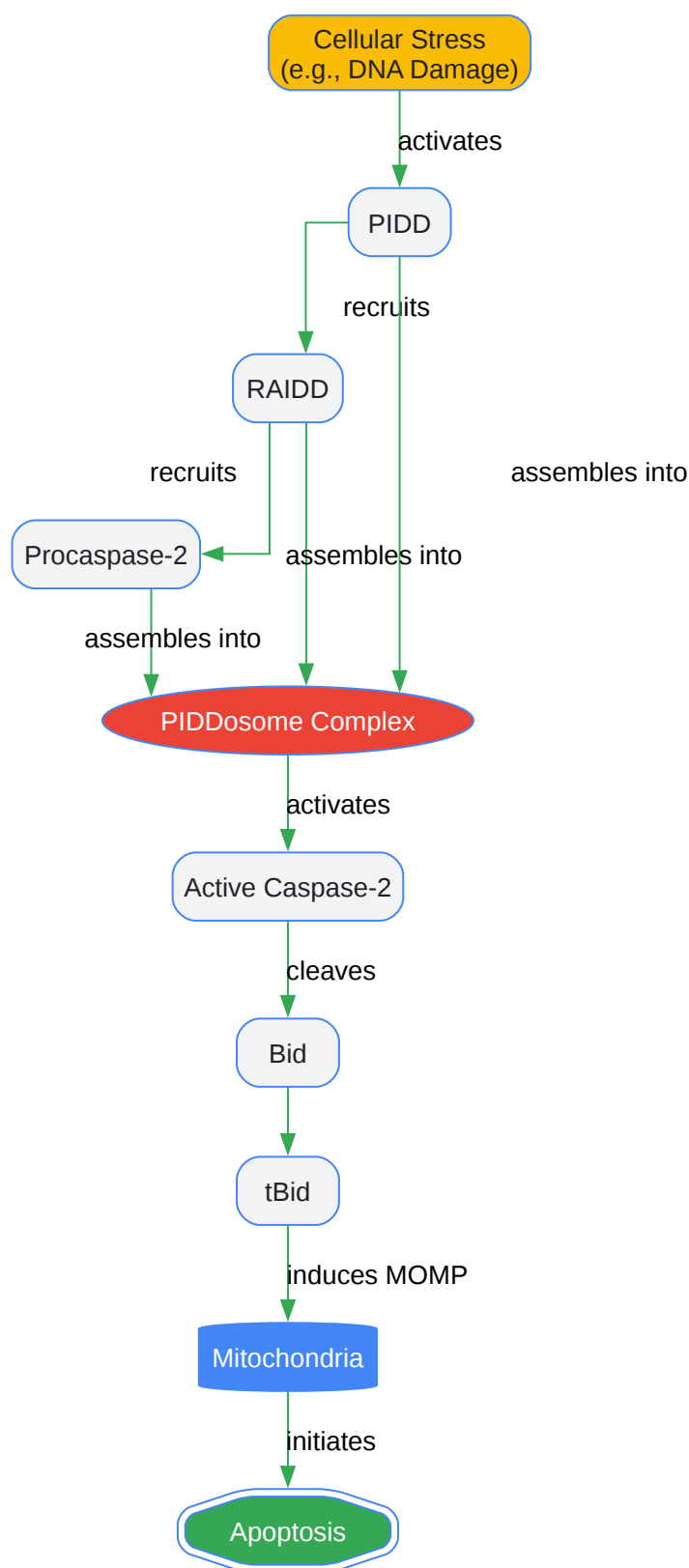
Introduction

Caspase-2, a member of the cysteine-aspartic protease family, is a highly conserved initiator caspase involved in cellular stress responses, including apoptosis.^{[1][2]} Its activation is a key event in several cell death pathways. The **Ac-VDVAD-pNA** Caspase-2 Assay provides a simple and convenient method for quantifying caspase-2 activity. The assay is based on the enzymatic cleavage of the peptide substrate **Ac-VDVAD-pNA** by active caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which can be detected by measuring the absorbance at 405 nm.^{[3][4]} The intensity of the color is directly proportional to the caspase-2 activity in the sample.

Caspase-2 Signaling Pathway

Caspase-2 is typically activated through the formation of a large protein complex known as the PIDDosome.^{[5][6]} This complex assembles in response to cellular stresses, such as DNA damage. The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD) and the RAIDD adapter protein.^{[5][7]} Upon activation, PIDD recruits RAIDD,

which in turn recruits procaspase-2. This proximity-induced dimerization leads to the autocatalytic cleavage and activation of caspase-2.[2][5] Activated caspase-2 can then cleave downstream substrates, such as the pro-apoptotic protein Bid, to initiate the mitochondrial pathway of apoptosis.[5][6]



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Caption: Caspase-2 activation via the PIDDosome pathway.

Experimental Protocol

This protocol is designed for a 96-well microplate format and can be scaled as needed.

Materials and Reagents

- Cells or Tissues: Source of caspase-2.
- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
- 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
- **Ac-VDVAD-pNA** Substrate (4 mM): Dissolve in DMSO. Store at -20°C.
- pNA Standard (optional): For generating a standard curve.
- 96-well Microplate: Clear, flat-bottom.
- Microplate Reader: Capable of measuring absorbance at 405 nm.

Procedure

- Sample Preparation (Cell Lysate):
 - Induce apoptosis in cells using the desired method. A negative control of uninduced cells should be run in parallel.
 - Collect $1-5 \times 10^6$ cells by centrifugation.
 - Wash the cells with ice-cold PBS.
 - Resuspend the cell pellet in 50 μ L of chilled Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.
 - Centrifuge at 10,000 x g for 1 minute at 4°C.

- Transfer the supernatant (cytosolic extract) to a new tube. This is the cell lysate.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).[8]
- Assay Reaction:
 - Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
 - Add 50 µL of 2X Reaction Buffer to each well.
 - Add 5 µL of the 4 mM **Ac-VDVAD-pNA** substrate to each well. The final concentration of the substrate will be 200 µM.
 - Include a blank control containing 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of the substrate.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
 - Measure the absorbance at 405 nm using a microplate reader.[3][4]

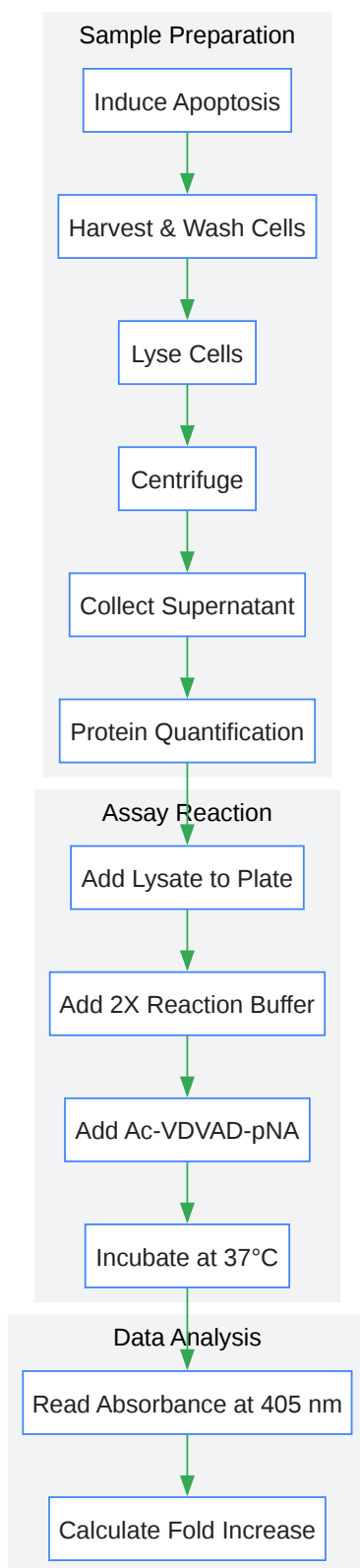
Data Analysis

The caspase-2 activity can be expressed as the fold increase in absorbance compared to the negative control.

Calculation:

Fold Increase = (Absorbance of Induced Sample - Absorbance of Blank) / (Absorbance of Uninduced Control - Absorbance of Blank)

Experimental Workflow



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